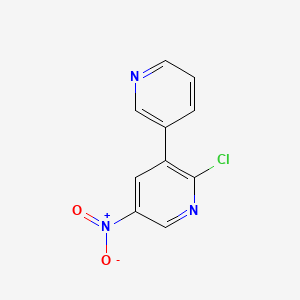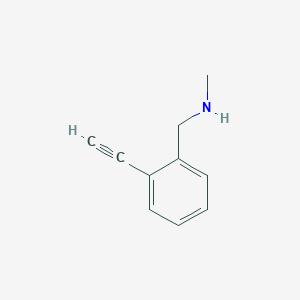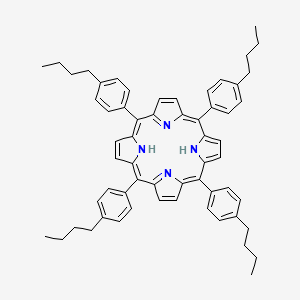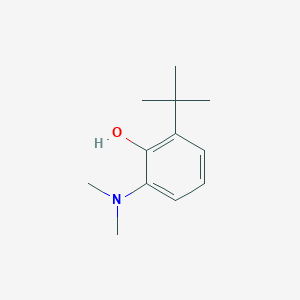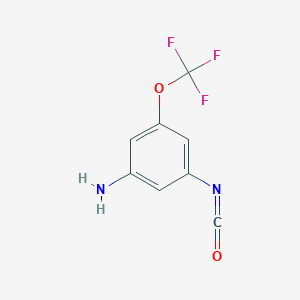
3-Isocyanato-5-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-5-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-(trifluoromethoxy)aniline typically involves the introduction of the isocyanate group to a pre-existing aniline derivative. One common method is the reaction of 3-amino-5-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. This reaction requires careful handling due to the toxicity of phosgene.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and dimethyl carbonate as safer alternatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanato-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, including metal catalysts like zinc.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
3-Isocyanato-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 3-Isocyanato-5-(trifluoromethoxy)aniline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar structure but lacks the isocyanate group.
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar isocyanate functionality but different substituents on the aromatic ring.
Uniqueness
3-Isocyanato-5-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications .
Propriétés
Formule moléculaire |
C8H5F3N2O2 |
|---|---|
Poids moléculaire |
218.13 g/mol |
Nom IUPAC |
3-isocyanato-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-7-2-5(12)1-6(3-7)13-4-14/h1-3H,12H2 |
Clé InChI |
WELBTPWPWLYHSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N=C=O)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


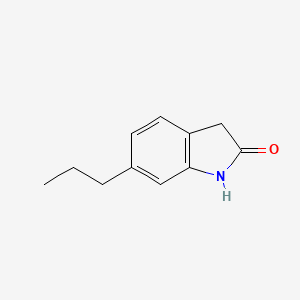
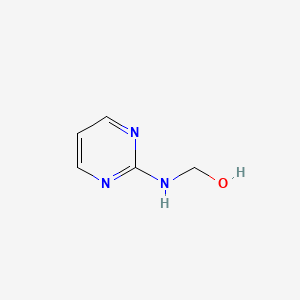
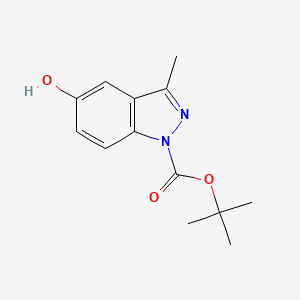
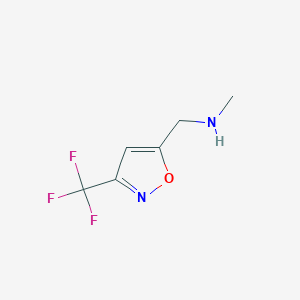
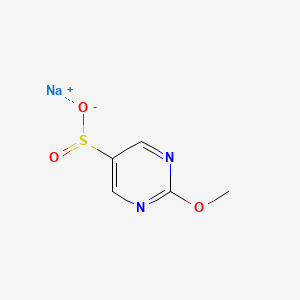
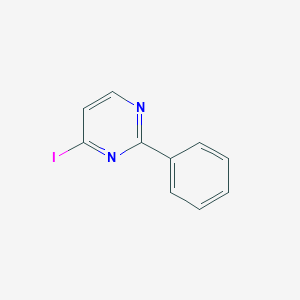
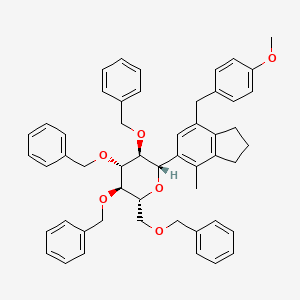

![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

